4-(2,4-Dimethylbenzoyl)piperazin-2-one
Overview
Description
4-(2,4-Dimethylbenzoyl)piperazin-2-one, also known as DMBP, is a chemical compound that has been widely used in scientific research for its various applications. It is a derivative of piperazine and benzoyl chloride, and its molecular formula is C14H18N2O2. DMBP is a white crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylbenzoyl)piperazin-2-one as a fluorescent probe involves the coordination of metal ions to the carbonyl oxygen and nitrogen atoms of the piperazine ring. This results in a change in the fluorescence emission intensity and wavelength, which can be used to detect the presence of metal ions. In photodynamic therapy, this compound acts as a photosensitizer by generating singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. It has been reported to have antioxidant and anti-inflammatory properties, and to inhibit the proliferation of cancer cells. This compound has also been found to enhance the activity of certain enzymes such as catalase and superoxide dismutase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,4-Dimethylbenzoyl)piperazin-2-one is its high selectivity and sensitivity for the detection of metal ions. It is also relatively easy to synthesize and has low toxicity. However, the fluorescence emission of this compound can be affected by various factors such as pH, temperature, and solvent polarity, which can limit its applicability in certain experimental conditions.
Future Directions
There are several future directions for the research and development of 4-(2,4-Dimethylbenzoyl)piperazin-2-one. One area of interest is the synthesis of novel this compound derivatives with improved properties such as higher selectivity and sensitivity for metal ion detection, and enhanced photosensitizing activity for photodynamic therapy. Another direction is the exploration of the potential pharmacological applications of this compound and its derivatives, particularly in the fields of cancer therapy and neuroprotection. Furthermore, the development of new analytical methods for the detection and quantification of this compound in biological samples could facilitate its use in various biomedical applications.
Scientific Research Applications
4-(2,4-Dimethylbenzoyl)piperazin-2-one has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, this compound has been employed as a scaffold for the synthesis of various bioactive compounds with potential pharmacological applications.
properties
IUPAC Name |
4-(2,4-dimethylbenzoyl)piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-4-11(10(2)7-9)13(17)15-6-5-14-12(16)8-15/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONKTANUFRGAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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